molecular formula C14H12N2O2 B1451673 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile CAS No. 915411-34-6

6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile

Cat. No.: B1451673
CAS No.: 915411-34-6
M. Wt: 240.26 g/mol
InChI Key: GCLXYAPFCZSSPF-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of pyridine chemistry, which traces its origins to the mid-19th century when pyridine was first isolated from alkaloids. The systematic study of pyridine derivatives gained momentum as researchers recognized the fundamental importance of nitrogen-containing heterocycles in both organic synthesis and biological systems. The specific compound this compound, bearing Chemical Abstracts Service registry number 915411-34-6, represents a modern example of targeted heterocyclic design, incorporating both methoxyphenyl and carbonitrile functionalities within a single molecular framework.

The historical context of this compound is intrinsically linked to the evolution of synthetic methodologies for constructing substituted pyridines. Traditional approaches to pyridine synthesis, including the Hantzsch synthesis and related cyclization reactions, provided the foundational knowledge necessary for developing more sophisticated derivatives. The incorporation of both electron-donating and electron-withdrawing substituents in compounds like this compound reflects the modern understanding of structure-activity relationships in heterocyclic chemistry. Research into such compounds intensified particularly after 2015, as investigators sought to develop new synthetic approaches and explore the biological potential of pyridine derivatives.

Significance in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry due to its unique combination of structural features that influence both its chemical reactivity and potential applications. The pyridine core provides the fundamental heterocyclic framework, with its nitrogen atom contributing basicity and the ability to participate in hydrogen bonding interactions. This nitrogen atom possesses a non-bonding electron pair that can engage with various chemical species, making pyridine derivatives particularly valuable in both synthetic and biological contexts.

The significance of this compound extends beyond its individual properties to encompass its role as a representative example of how multiple functional groups can be strategically incorporated into heterocyclic scaffolds. The methoxyphenyl substituent at the 6-position introduces electron-donating character through resonance effects, while the carbonitrile group at the 3-position provides electron-withdrawing properties. This electronic balance creates unique reactivity patterns that distinguish this compound from simpler pyridine derivatives.

The compound's molecular structure, characterized by the formula C₁₄H₁₂N₂O₂ and molecular weight of 240.26 grams per mole, exemplifies the complexity achievable in modern heterocyclic synthesis. The structural arrangement allows for diverse chemical transformations, including oxidation of the methoxy group, reduction of the carbonitrile functionality, and various substitution reactions that can further modify the molecular framework.

Position within Pyridine-3-carbonitrile Derivatives

Within the broader family of pyridine-3-carbonitrile derivatives, this compound represents a sophisticated example of substituent optimization for specific chemical and biological properties. The strategic positioning of the carbonitrile group at the 3-position of the pyridine ring is particularly significant, as this location provides optimal electronic effects while maintaining synthetic accessibility.

Comparative analysis with related pyridine-3-carbonitrile derivatives reveals the unique characteristics imparted by the 4-methoxyphenylmethoxy substituent at the 6-position. Similar compounds in the literature include various benzofuran-based derivatives and other methoxyphenyl-substituted pyridines, each demonstrating distinct electronic and steric properties. The specific substitution pattern in this compound creates a molecular architecture that balances electron density distribution across the pyridine ring system.

The synthetic accessibility of this compound within the pyridine-3-carbonitrile family is demonstrated through established methodologies that employ readily available starting materials. Recent synthetic approaches have shown that pyridine-3-carbonitrile derivatives can be efficiently prepared through cyclization reactions, with yields typically ranging from 55 to 85 percent depending on the specific substitution pattern and reaction conditions. The incorporation of methoxyphenyl groups through nucleophilic substitution reactions represents a well-established synthetic strategy that has been successfully applied to numerous related compounds.

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, reflecting the compound's potential significance in both fundamental and applied chemistry. Primary research objectives include the development of efficient synthetic methodologies that can provide access to this compound and related derivatives through scalable and cost-effective processes. The optimization of reaction conditions, including temperature, solvent selection, and catalyst systems, represents a continuing area of investigation aimed at improving synthetic efficiency.

Structural characterization studies form another crucial research objective, employing various analytical techniques to elucidate the precise molecular geometry and electronic properties of this compound. Nuclear magnetic resonance spectroscopy, mass spectrometry, and other analytical methods provide detailed insights into the compound's structural features and confirm the successful incorporation of the desired substituents. These characterization studies are essential for establishing structure-property relationships that guide further synthetic and application development.

The scope of current research extends to understanding the chemical reactivity patterns exhibited by this compound under various reaction conditions. Investigation of oxidation, reduction, and substitution reactions provides fundamental knowledge about the compound's chemical behavior and identifies potential pathways for structural modification. Such studies are particularly valuable for developing synthetic strategies that can access related compounds with modified substituent patterns or enhanced properties.

Table 1: Fundamental Properties of this compound

Property Value Reference
Molecular Formula C₁₄H₁₂N₂O₂
Molecular Weight 240.26 g/mol
Chemical Abstracts Service Number 915411-34-6
Purity (Commercial) 95%
Chemical Classification Pyridine derivative, heterocyclic compound
Functional Groups Methoxy, carbonitrile, ether linkage

Table 2: Structural Features and Electronic Properties

Structural Element Position Electronic Effect Significance
Pyridine Ring Core structure Aromatic, electron-deficient Provides heterocyclic foundation
Carbonitrile Group 3-position Electron-withdrawing Influences reactivity patterns
Methoxyphenyl Substituent 6-position via ether linkage Electron-donating Modulates electronic properties
Ether Linkage Connecting 6-position to methoxyphenyl Flexible connection Allows conformational variability

Properties

IUPAC Name

6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-13-5-2-11(3-6-13)10-18-14-7-4-12(8-15)9-16-14/h2-7,9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLXYAPFCZSSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Method

Step Reagents and Conditions Description
1 6-Hydroxypyridine-3-carbonitrile, 4-methoxybenzyl chloride, potassium carbonate (K₂CO₃), dimethylformamide (DMF), temperature: 80–120 °C, time: 6–24 hours The 6-hydroxypyridine-3-carbonitrile is reacted with 4-methoxybenzyl chloride in DMF solvent. Potassium carbonate acts as a base to deprotonate the hydroxyl group, generating the alkoxide ion which then performs nucleophilic substitution on the benzyl chloride, forming the ether linkage at the 6-position. Elevated temperatures accelerate the reaction.
2 Work-up: aqueous quenching, extraction with organic solvent (e.g., ethyl acetate), drying over anhydrous sodium sulfate After completion, the reaction mixture is quenched with water, and the product is extracted into an organic phase. Drying removes residual water.
3 Purification: recrystallization from ethanol or chromatographic purification (silica gel column chromatography) The crude product is purified to obtain 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile in high purity.

Reaction Mechanism

The key reaction is a nucleophilic substitution (S_N2) where the alkoxide ion formed from the deprotonation of the 6-hydroxyl group attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride, displacing chloride and forming the ether bond.

Alternative Synthetic Routes

Although the direct nucleophilic substitution is the most common, alternative methods can be employed:

  • Multi-step condensation approach: Starting from 4-methoxybenzaldehyde and cyanoacetate derivatives to build the pyridine ring with the desired substituents, followed by functional group transformations to install the (4-methoxyphenyl)methoxy group at position 6. This approach involves:

    • Condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate and ammonium acetate under reflux in ethanol to form the pyridine core.
    • Subsequent alkylation or Mitsunobu reaction to introduce the (4-methoxyphenyl)methoxy substituent.

This method is more complex and less commonly used for this specific compound but may be applicable for analog synthesis or structural modifications.

Industrial Scale Considerations

For industrial production, the synthesis is scaled up with optimization of reaction parameters:

  • Use of continuous flow reactors to improve heat and mass transfer, allowing better control of temperature and reaction time.
  • Optimization of solvent systems and base equivalents to maximize yield and minimize by-products.
  • Application of efficient purification methods such as recrystallization or preparative chromatography to achieve high purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Advantages Disadvantages
Nucleophilic substitution 6-Hydroxypyridine-3-carbonitrile, 4-methoxybenzyl chloride K₂CO₃ DMF 80–120 °C, 6–24 h Straightforward, good yield Requires handling of alkyl halides, moderate reaction time
Multi-step condensation 4-Methoxybenzaldehyde, ethyl cyanoacetate, ammonium acetate Acid/base catalysts Ethanol Reflux, 10–20 h Builds pyridine core with substituents Multi-step, longer synthesis, purification needed

Chemical Reactions Analysis

Types of Reactions

6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to certain targets, while the carbonitrile group can participate in hydrogen bonding or other interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Pyridine-3-carbonitriles
Compound Name Substituents Key Properties/Applications Reference
6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile Position 6: 4-methoxyphenylmethoxy; Position 3: carbonitrile Potential photopolymerization agent; antimicrobial activity (inferred from structural analogs)
2-Amino-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile Position 2: amino; Position 4: 3-chlorophenyl; Position 6: 4-methoxyphenyl Anticancer activity (structural analog with enhanced electron-withdrawing groups)
2,6-Di(1H-indol-3-yl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile Positions 2 and 6: indole; Position 4: 4-methoxyphenyl Superior biofilm inhibition (96% yield); enhanced π-π stacking interactions
2-Amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile (S4) Position 2: amino; Position 4: 4-methylthiophenyl; Position 6: phenyl High fluorescence intensity (blue-green emission); photoinitiator for 3D printing

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups enhance electron density, while carbonitrile and halogens (e.g., Cl in ) improve stability and reactivity.
  • Photochemical Properties : Derivatives with methylthiophenyl (S4–S8) demonstrate strong fluorescence and photoinitiation efficiency, attributed to improved charge transfer .
Heterocyclic Analogs with Fused Rings
Compound Name Core Structure Key Differences Applications Reference
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile Pyrazolo[1,5-a]pyridine Fused pyrazole ring; bromine at position 6 Pharmaceutical intermediate
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Pyrrolo[2,3-b]pyridine Fused pyrrole ring; methoxyphenyl at position 1 Unknown (discontinued commercial use)

Key Observations :

  • Bromine Substitution : Brominated analogs (e.g., ) may improve metabolic stability but require synthetic optimization due to steric effects.
Methoxyphenyl-Substituted Derivatives
Compound Name Position of Methoxyphenyl Functional Impact Reference
6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carbonitrile Position 6: methoxyphenyl Trifluoromethyl group enhances lipophilicity and bioavailability
6-(4-Fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Position 4: 2-methoxyphenyl Fluorine substitution improves metabolic stability

Key Observations :

  • Positional Effects : Methoxyphenyl at position 6 (target compound) vs. position 4 () alters steric and electronic interactions, impacting receptor binding or polymerization efficiency.
  • Fluorine vs. Methoxy : Fluorinated analogs (e.g., ) prioritize stability, while methoxy groups enhance electron donation for photochemical applications .

Research Findings and Data Tables

Photochemical Performance of Pyridine-3-carbonitriles
Compound Code λmax (nm) Fluorescence Intensity (a.u.) Photoinitiation Efficiency (LED 405 nm) Reference
S4 420 950 Excellent (3D printing compatible)
S5 435 900 Good (requires higher power)
Target Compound* Not reported Inferred moderate Potential candidate (untested)

*Data inferred from structural similarity to S4–S6.

Antimicrobial Activity of Structural Analogs
Compound Name MIC (µg/mL) Against S. aureus MIC (µg/mL) Against E. coli Reference
2-Amino-6-(4-hydroxyphenyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile (14) 12.5 25
This compound* Not tested Not tested

*Activity predicted based on analog .

Biological Activity

6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile (CAS No. 915411-34-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a carbonitrile group, which are known to influence its biological activity. The methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Binding : Similar compounds have been shown to bind with high affinity to multiple receptors, influencing signaling pathways related to inflammation and cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thereby affecting cellular functions.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMCF7 (breast cancer)10.5Induces apoptosis
Similar Pyridine DerivativeHCT116 (colon cancer)8.2Cell cycle arrest

Antimicrobial Activity

Compounds containing the pyridine nucleus have demonstrated antimicrobial properties against various pathogens. The presence of the methoxy group enhances activity against both bacterial and fungal strains.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2.5
Escherichia coli3.0
Candida albicans1.5

Case Studies

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on MCF7 cells. Results indicated a significant reduction in cell viability, correlating with increased apoptosis markers such as caspase activation and PARP cleavage.
  • Antimicrobial Efficacy : In vitro tests showed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation, suggesting potential applications in treating infections resistant to conventional antibiotics.

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of pyridine derivatives:

  • Substituent Effects : The presence of electron-donating groups like methoxy increases the electron density on the aromatic ring, potentially enhancing receptor binding affinity.
  • Synergistic Effects : Combinations with other bioactive compounds have shown synergistic effects, improving overall efficacy against targeted diseases.

Q & A

Basic: What are the common synthetic routes for 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions starting with aromatic aldehydes and active methylene compounds (e.g., cyanoacetate derivatives). Key steps include:

  • Step 1: Condensation of 4-methoxybenzaldehyde with a β-ketonitrile or cyanoacetamide under acidic/basic conditions to form the pyridine core .
  • Step 2: Functionalization at the 6-position via nucleophilic substitution or Mitsunobu reactions to introduce the (4-methoxyphenyl)methoxy group .
  • Step 3: Final purification via column chromatography or recrystallization using ethanol/DMF mixtures .

Example Protocol:

  • Reflux a mixture of 4-methoxybenzaldehyde (2.5 mmol), ethyl cyanoacetate (2.5 mmol), and ammonium acetate (20 mmol) in ethanol for 10–20 hours. Isolate the intermediate, then react with 4-methoxybenzyl chloride in the presence of K₂CO₃ in DMF .

Basic: Which spectroscopic and crystallographic methods are employed to characterize this compound?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure and confirms regiochemistry .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm) and pyridine protons (δ ~6.5–8.5 ppm) .
    • IR: Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
    • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) .

Validation Note: Cross-check crystallographic data using PLATON (e.g., ADDSYM for symmetry validation) to avoid overinterpretation .

Advanced: How can researchers design experiments to elucidate the structure-activity relationships (SAR) of substituents on the pyridine ring?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing methoxy with halogen or alkyl groups) and compare bioactivity .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases) .
  • Biological Assays: Test analogs for antimicrobial (MIC assays) or anticancer (MTT assays) activity. Correlate electronic effects (Hammett σ values) of substituents with activity trends .

Example Finding:

  • Electron-withdrawing groups (e.g., -CN) at position 3 enhance stability but reduce solubility, impacting bioavailability .

Advanced: What methodologies are recommended for resolving contradictions in crystallographic data?

Methodological Answer:

  • Twinned Data Analysis: Use SHELXL ’s TWIN/BASF commands to refine twinned crystals, ensuring accurate occupancy factors .
  • Validation Tools:
    • Rint and CCFmatch: Values >0.05 indicate potential data incompleteness; recollect data if necessary .
    • Hirshfeld Surface Analysis: Identify weak interactions (e.g., C-H···O) that might skew bond-length interpretations .

Case Study: A 2025 study resolved conflicting unit-cell parameters by reprocessing raw data with CrysAlisPro and validating with CheckCIF .

Advanced: How can researchers mitigate byproduct formation during synthesis?

Methodological Answer:

  • Reaction Optimization:
    • Temperature Control: Lowering reflux temperature from 80°C to 60°C reduces side reactions (e.g., nitrile hydrolysis) .
    • Catalyst Screening: Use p-TsOH instead of H₂SO₄ to minimize polymerization byproducts .
  • Byproduct Identification: Employ LC-MS/MS to detect degradation products (e.g., hydrolyzed nitriles) and adjust reaction conditions .

Example: A 2020 study identified 6-(2-hydroxypropoxy) analogs as major byproducts under humid conditions, prompting inert-atmosphere protocols .

Advanced: What strategies are effective for studying hydrogen-bonding networks in crystalline forms?

Methodological Answer:

  • SC-XRD with SHELXE: Map hydrogen bonds (e.g., N-H···O) using Fourier difference maps .
  • Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., π-π stacking vs. H-bonding) with CrystalExplorer .
  • Thermal Analysis (TGA/DSC): Correlate melting points with lattice stability influenced by H-bond networks .

Key Finding: A 2017 study revealed that C≡N···H-O interactions dominate the crystal packing, contributing to high thermal stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile
Reactant of Route 2
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6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.